2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, methylsulfonyl, and trifluoromethyl groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the aniline derivative: This involves the reaction of 5-chloro-2-methoxyaniline with methylsulfonyl chloride under basic conditions to form the N-methylsulfonylanilino intermediate.
Acylation reaction: The intermediate is then reacted with 4-chloro-3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under specific conditions.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro, methoxy, and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-2’-methoxy-5’-methylacetanilide
- 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
Uniqueness
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and reactivity. Additionally, the combination of methoxy and methylsulfonyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O4S/c1-28-15-6-3-10(18)7-14(15)24(29(2,26)27)9-16(25)23-11-4-5-13(19)12(8-11)17(20,21)22/h3-8H,9H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRFIABMCPVWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367625 |
Source
|
Record name | 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-10-7 |
Source
|
Record name | 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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